molecular formula C7H4BrF3O B1399509 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene CAS No. 1242249-28-0

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene

Cat. No. B1399509
CAS RN: 1242249-28-0
M. Wt: 241 g/mol
InChI Key: NHFNQTPCXZRLFQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene, also known as 3-Bromophenyl difluoromethyl ether or 3-(Difluoromethoxy)bromobenzene, is a chemical compound with the CAS number 262587-05-3 . It has a molecular formula of C7H5BrF2O and a molecular weight of 223.01 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene consists of a benzene ring with bromine (Br), fluorine (F), and a difluoromethoxy group (OCHF2) attached to it . The exact mass of the molecule is 221.94918 g/mol .


Physical And Chemical Properties Analysis

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene is a liquid at room temperature with a boiling point of 196-197 °C and a density of 1.585 g/mL at 25 °C . It has a refractive index of 1.502 . The compound has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Synthesis and Catalysis

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene is utilized in various synthesis processes. For instance, it's employed as a starting material in the synthesis of complex liquid crystal compounds, improving their optical properties like birefringence (Δn) and reducing threshold voltage (Vth) (Hang De-y, 2013). Additionally, it's involved in palladium-catalyzed carbonylative reactions with various nucleophiles, highlighting its versatility in chemical transformations (Jianbin Chen et al., 2014).

Spectroscopy and Photodissociation Studies

Photofragment translational spectroscopy studies have investigated the photodissociation dynamics of similar bromofluorobenzene compounds. These studies provide insights into the energy distribution and anisotropy parameters, crucial for understanding chemical reactions at the molecular level (Xi-Bin Gu et al., 2001). Additionally, comprehensive spectroscopic investigations using techniques like FT-IR and FT-Raman offer detailed information on molecular geometry, vibrational frequencies, and electronic properties, enhancing our understanding of its structural and electronic characteristics (D. Mahadevan et al., 2011).

Organometallic Chemistry and Transition-Metal Catalysis

In organometallic chemistry, fluorinated benzenes, akin to 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene, are recognized for their role as solvents or ligands in transition-metal-based catalysis. Their fluorine substituents modulate the electron density of the arene ring, influencing binding strength to metal centers and facilitating various organometallic reactions and catalytic processes (S. Pike et al., 2017).

Environmental Studies

Compounds like 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene are scrutinized in environmental studies, especially their biodegradation pathways. For instance, the biodegradation of difluorobenzenes by specific microbial strains highlights the microbial capability to break down complex fluorinated compounds, indicating potential applications in bioremediation and understanding environmental degradation processes (I. Moreira et al., 2009).

properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNQTPCXZRLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene

CAS RN

1242249-28-0
Record name 1-bromo-3-(difluoromethoxy)-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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